Isotretinoin anisatil

Übersicht

Beschreibung

Isotretinoin anisatil ist ein synthetisches Retinoid, das von Vitamin A abgeleitet ist. Es wird hauptsächlich zur Behandlung schwerer Akne und anderer dermatologischer Erkrankungen eingesetzt. Diese Verbindung ist bekannt für ihre starke Wirkung auf die Reduzierung der Talgproduktion und die Veränderung der Zellstruktur der Haut, wodurch sie bei der Behandlung hartnäckiger und schwerer Akne sehr effektiv ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Isotretinoin anisatil kann über verschiedene chemische Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Isomerisierung von Tretinoin (all-trans-Retinsäure) zu Isotretinoin (13-cis-Retinsäure) unter kontrollierten Bedingungen. Dieser Prozess erfordert in der Regel die Verwendung eines starken Säure-Katalysators und spezifischer Temperatureinstellungen, um die gewünschte Isomerisierung zu erreichen .

Industrielle Produktionsverfahren

Im industriellen Maßstab wird this compound unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Ultraviolett (UV)-Spektrophotometrie zur Reinigung und Validierung hergestellt. Der Prozess beinhaltet die Extraktion von Isotretinoin aus Rohmaterialien, gefolgt von der Reinigung mittels HPLC und der Detektion mittels UV-Spektrophotometrie .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Isotretinoin kann oxidiert werden, um 4-Oxo-Isotretinoin, ein Hauptmetabolit, zu bilden.

Reduktion: Reduktionsreaktionen können Isotretinoin in seine Stammverbindung, Tretinoin, zurückverwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren zur Isomerisierung, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion. Die Reaktionen laufen in der Regel unter kontrollierten Temperatur- und Druckbedingungen ab, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 4-Oxo-Isotretinoin, Tretinoin und verschiedene Isotretinoin-Derivate. Diese Produkte haben unterschiedliche pharmakologische Eigenschaften und können für verschiedene therapeutische Anwendungen eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Retinoid-Chemie und zur Entwicklung neuer Retinoid-Derivate verwendet.

Biologie: Wird auf seine Auswirkungen auf die Zelldifferenzierung, Apoptose und Genexpression untersucht.

Medizin: Wird in der Dermatologie zur Behandlung schwerer Akne, Rosazea und anderer Hauterkrankungen eingesetzt.

Industrie: Wird in der Formulierung verschiedener dermatologischer Produkte und Arzneimittel verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Zellzyklus verändert, die Zelldifferenzierung fördert und Apoptose induziert. Es reduziert die Talgproduktion, indem es die Talgdrüsen verkleinert und die Lipidzusammensetzung der Hautoberfläche verändert. Die Verbindung moduliert auch die Expression von Genen, die an Entzündungen und Zellproliferation beteiligt sind, wodurch sie effektiv bei der Behandlung von Akne und anderen Hauterkrankungen eingesetzt werden kann .

Analyse Chemischer Reaktionen

Mechanism of Action and Biological Activity

Isotretinoin anisatil exhibits potent biological activity as a retinoid. Its primary mechanism involves the inhibition of sebaceous gland activity, leading to decreased sebum production. This action helps prevent the formation of acne lesions by reducing clogged pores and inflammation. Additionally, isotretinoin influences keratinocyte differentiation and proliferation, further contributing to its therapeutic effects against acne. The compound also interacts with nuclear retinoic acid receptors (RARs), modulating gene expression involved in skin cell turnover and inflammation.

Isotretinoin is metabolized in the liver by the cytochrome P-450 (CYP) microsomal enzyme system, principally by CYP2C8, CYP2C9, CYP3A4, and CYP2B6 isoenzymes, to three main metabolites: 4-oxo-isotretinoin, retinoic acid (tretinoin), and 4-oxo-retinoic acid (4-oxo-tretinoin) .

Chemical Reactions

-

Isomerization: Isotretinoin can reversibly convert between its cis and trans forms. Retinoic acid and 13-cis-retinoic acid are geometric isomers and show reversible interconversion. The administration of one isomer will give rise to the other .

-

Hydroxylation: Isotretinoin is also irreversibly oxidized to 4-oxo-isotretinoin, which forms its geometric isomer 4-oxo-tretinoin .

-

Isotretinoin, or 13-cis-retinoic acid, can undergo reversible cis-trans isomerization to all-trans-retinoic acid. Isotretinoin undergoes 4-hydroxylation to 4-hydroxy-13-cis-retinoic acid, which is oxidized to the main metabolite 4-oxo-13-cis-retinoic acid. All-trans-retinoic acid undergoes 4-hydroxylation to 4-hydroxy-all-trans-retinoic acid, which is oxidized to 4-oxo-all-trans-retinoic acid. 4-oxo-13-cis-retinoic acid can undergo reversible cis-trans isomerization to 4-oxo-all-trans-retinoic acid .

Comparison of Related Compounds

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Isotretinoin | Inhibits sebaceous gland activity | Severe acne | Dry skin, teratogenic |

| Tretinoin | Promotes cell turnover | Acne, skin aging | Irritation, photosensitivity |

| Adapalene | Modulates keratinocyte differentiation | Acne | Less irritation |

| Bexarotene | Activates retinoid X receptors | Cancer treatment | Hyperlipidemia |

| Alitretinoin | Activates retinoid receptor subtypes | Kaposi's sarcoma | Induces apoptosis of bovine cells |

Adverse Effects and Monitoring

This compound stands out due to its potent efficacy in treating severe acne while posing significant risks that necessitate careful monitoring during therapy. Monitoring liver function tests and lipid profiles during treatment is essential due to potential adverse effects on these systems. The most common side effects are cheilitis and dry skin .

Wissenschaftliche Forschungsanwendungen

Isotretinoin anisatil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying retinoid chemistry and developing new retinoid derivatives.

Biology: Investigated for its effects on cellular differentiation, apoptosis, and gene expression.

Medicine: Widely used in dermatology for treating severe acne, rosacea, and other skin conditions.

Industry: Utilized in the formulation of various dermatological products and pharmaceuticals.

Wirkmechanismus

Isotretinoin anisatil exerts its effects by altering the cell cycle, promoting cell differentiation, and inducing apoptosis. It reduces sebum production by shrinking the sebaceous glands and altering the lipid composition of the skin surface. The compound also modulates the expression of genes involved in inflammation and cellular proliferation, making it effective in treating acne and other skin conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tretinoin (all-trans-Retinsäure): Ein Isomer von Isotretinoin, das für ähnliche dermatologische Anwendungen verwendet wird, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Etretinat: Ein weiteres Retinoid mit einer längeren Halbwertszeit und unterschiedlichen therapeutischen Anwendungen.

Einzigartigkeit

Isotretinoin anisatil ist einzigartig aufgrund seiner starken Wirkung auf die Talgproduktion und seiner Fähigkeit, eine langfristige Remission schwerer Akne zu induzieren. Seine spezifische isomere Form (13-cis-Retinsäure) bietet eindeutige pharmakologische Vorteile gegenüber anderen Retinoiden, wodurch es zur bevorzugten Wahl bei der Behandlung schwerer und hartnäckiger Akne wird .

Biologische Aktivität

Isotretinoin anisatil, a derivative of isotretinoin, is primarily recognized for its role in the treatment of severe acne. This article explores its biological activity, mechanisms of action, clinical efficacy, and potential side effects, supported by relevant data and case studies.

This compound exhibits several biological activities that contribute to its effectiveness in treating acne:

- Sebum Production Reduction : Isotretinoin significantly decreases sebum production by inducing apoptosis in sebocytes and reducing the size of sebaceous glands. Studies show a reduction of sebum excretion by approximately 90% within six weeks of treatment at doses ranging from 0.5 to 1 mg/kg/day .

- Comedogenesis Inhibition : The compound reduces hyperkeratinization, thereby preventing the formation of comedones (clogged hair follicles) which are critical in acne pathogenesis .

- Antimicrobial Effects : While isotretinoin does not directly kill Propionibacterium acnes, it alters the microenvironment within the pilosebaceous duct, making it less hospitable for bacterial colonization. This results in a significant reduction in P. acnes populations .

- Anti-inflammatory Properties : Isotretinoin may enhance host defense mechanisms and modify monocyte chemotaxis, contributing to its anti-inflammatory effects and reducing acne-related inflammation .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in achieving long-term remission from severe acne:

- A study involving 188 patients treated with isotretinoin showed that 61% achieved complete clearance after one course of treatment. Recurrence rates varied, with 39% experiencing relapse within 18 months post-treatment .

- In another analysis, patients receiving higher cumulative doses (≥220 mg/kg) had significantly lower relapse rates compared to those on lower doses (accumulative dose <220 mg/kg), indicating that higher dosages may correlate with better long-term outcomes .

Case Studies

A series of case studies have highlighted both the efficacy and side effects associated with this compound:

- Long-term Side Effects : A case series reported various long-term side effects among patients who had completed isotretinoin therapy, including joint pain, gastrointestinal issues, and visual disturbances. Notably, four out of seven interviewees discontinued treatment due to psychiatric symptoms .

- Psychiatric Outcomes : Contrary to some concerns regarding neuropsychiatric effects, recent studies suggest that isotretinoin may be associated with a lower incidence of adverse psychiatric outcomes compared to traditional oral antibiotics used for acne treatment .

Data Summary

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

| Parameter | Findings |

|---|---|

| Sebum Reduction | Up to 90% reduction within 6 weeks |

| Complete Clearance Rate | 61% after one course |

| Relapse Rate (high dose) | 26.9% (≥220 mg/kg) vs. 47.4% (<220 mg/kg) |

| Common Side Effects | Dry skin, joint pain, gastrointestinal issues |

| Psychiatric Effects | Lower incidence compared to antibiotics |

Eigenschaften

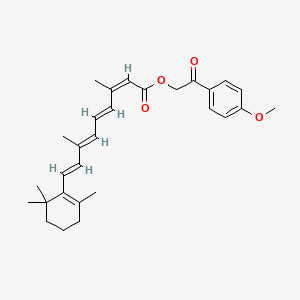

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-21(12-17-26-23(3)11-8-18-29(26,4)5)9-7-10-22(2)19-28(31)33-20-27(30)24-13-15-25(32-6)16-14-24/h7,9-10,12-17,19H,8,11,18,20H2,1-6H3/b10-7+,17-12+,21-9+,22-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCQZCJDPGBBE-BVYOMHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2=CC=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OCC(=O)C2=CC=C(C=C2)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021797 | |

| Record name | Isotretinoin anisatil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127471-94-7 | |

| Record name | Isotretinoin anisatil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127471947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotretinoin anisatil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyanasatil Retinoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRETINOIN ANISATIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/922SI67369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.